molecular formula C7H6F3N B1387858 3-(2,2,2-Trifluoroethyl)pyridine CAS No. 1099598-09-0

3-(2,2,2-Trifluoroethyl)pyridine

Cat. No.: B1387858
CAS No.: 1099598-09-0
M. Wt: 161.12 g/mol
InChI Key: WOHKQAAAYRSYRR-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It is a derivative of pyridine, where the ethyl group is substituted with a trifluoromethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction. The general reaction scheme is as follows:

Pyridine+2,2,2-Trifluoroethyl bromideThis compound+HBr\text{Pyridine} + \text{2,2,2-Trifluoroethyl bromide} \rightarrow \text{this compound} + \text{HBr} Pyridine+2,2,2-Trifluoroethyl bromide→this compound+HBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylpyridine oxides, while reduction may produce trifluoromethylpyridine hydrides .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)pyridine
  • 4-(2,2,2-Trifluoroethyl)pyridine
  • 2,2,2-Trifluoroethylbenzene

Comparison: 3-(2,2,2-Trifluoroethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning significantly influences its chemical reactivity and interaction with biological targets. Compared to its isomers, such as 2-(2,2,2-Trifluoroethyl)pyridine and 4-(2,2,2-Trifluoroethyl)pyridine, the 3-positioned compound often exhibits different reactivity patterns and biological activities .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKQAAAYRSYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653374
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-09-0
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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